

# Application Note: Quantitative Analysis of Carfentrazone Metabolites using Carfentrazone-ethyl-d5

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## Compound of Interest

Compound Name: Carfentrazon-ethyl-d5

Cat. No.: B12058328

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## Introduction

Carfentrazone-ethyl is a widely used herbicide for the control of broadleaf weeds in various crops.[1][2][3][4] Its application in agriculture necessitates robust analytical methods for monitoring its residues and understanding its environmental fate. Carfentrazone-ethyl rapidly hydrolyzes in soil and plants to form several metabolites, including carfentrazone (the free acid metabolite), F8426-chloropropionic acid, F8426-cinnamic acid, F8426-propionic acid, and F8426-benzoic acid.[5][6][7] Accurate quantification of these metabolites is crucial for regulatory compliance and environmental risk assessment.

This application note describes a detailed protocol for the simultaneous quantitative analysis of major carfentrazone metabolites in soil and plant matrices. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carfentrazone-ethyl-d5 as an internal standard to ensure high accuracy and precision. The use of a deuterated internal standard is critical for compensating for matrix effects and variations in sample preparation and instrument response.

## Principle

The method involves the extraction of carfentrazone metabolites from the sample matrix, followed by cleanup using solid-phase extraction (SPE). The purified extracts are then

analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode. Carfentrazone-ethyl-d5 is spiked into the samples prior to extraction to serve as an internal standard for quantification.

## Materials and Reagents

- Standards: Carfentrazone, F8426-chloropropionic acid, F8426-cinnamic acid, F8426-propionic acid, F8426-benzoic acid, and Carfentrazone-ethyl-d5 (analytical grade).
- Solvents: Acetonitrile, Methanol, Water (LC-MS grade), Formic acid, Acetic anhydride, Pyridine, Hexane.
- SPE Cartridges: C18 solid-phase extraction cartridges.
- Chemicals: Anhydrous sodium sulfate, Antifoam B®.[8]
- Sample Matrices: Soil, Rice plants, Cereal grains.[9]

## Experimental Protocols

### Sample Preparation and Extraction

- Sample Homogenization: Homogenize soil or plant samples to ensure uniformity.
- Spiking with Internal Standard: Spike a known amount of Carfentrazone-ethyl-d5 solution into each sample, blank, and calibration standard.
- Extraction:
  - For soil samples: Extract 10 g of the homogenized sample with 20 mL of an 80:20 (v/v) mixture of acetonitrile and water by shaking for 30 minutes.[8]
  - For plant samples: Extract 10 g of the homogenized sample with 20 mL of acetonitrile using a high-speed blender.
- Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
- Concentration: Transfer the supernatant to a new tube and concentrate it to approximately 5 mL using a rotary evaporator at 40°C.[5]

- Acidification: Add 15 mL of 5% sodium chloride solution and adjust the pH to 2 with formic acid.

## Solid-Phase Extraction (SPE) Cleanup

- Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water (pH 2).
- Loading: Load the acidified extract onto the SPE cartridge.
- Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
- Elution: Elute the analytes with 10 mL of acetonitrile.
- Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Chromatographic System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6  $\mu$ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: ESI negative for most metabolites.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Transitions for Carfentrazone Metabolites and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Carfentrazone	382.0	338.0	15
F8426-chloropropionic acid	410.0	366.0	12
F8426-cinnamic acid	390.0	346.0	18
F8426-propionic acid	376.0	332.0	15
F8426-benzoic acid	332.0	288.0	20
Carfentrazone-ethyl-d5	417.2	373.2	15

## Data Presentation

The following tables summarize the quantitative performance of the method.

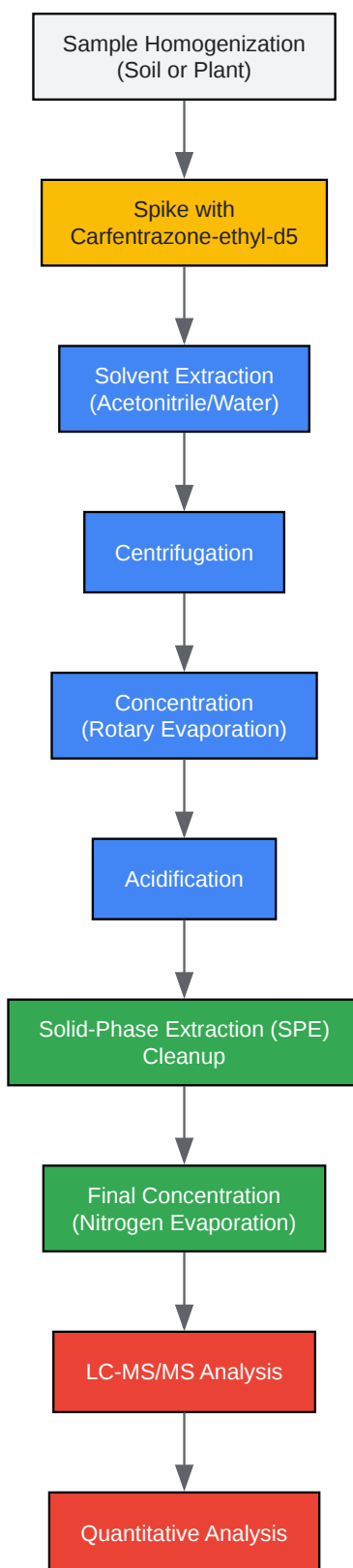
Table 2: Method Validation Parameters

Parameter	Carfentrazone	F8426-chloropropionic acid	F8426-cinnamic acid	F8426-propionic acid	F8426-benzoic acid
Linearity ( $r^2$ )	>0.99	>0.99	>0.99	>0.99	>0.99
LOQ ( $\mu\text{g/kg}$ )	2.5	5.0	5.0	5.0	5.0
LOD ( $\mu\text{g/kg}$ )	0.7	1.0	1.0	1.0	1.0

Table 3: Recovery and Precision in Spiked Soil Samples (n=5)

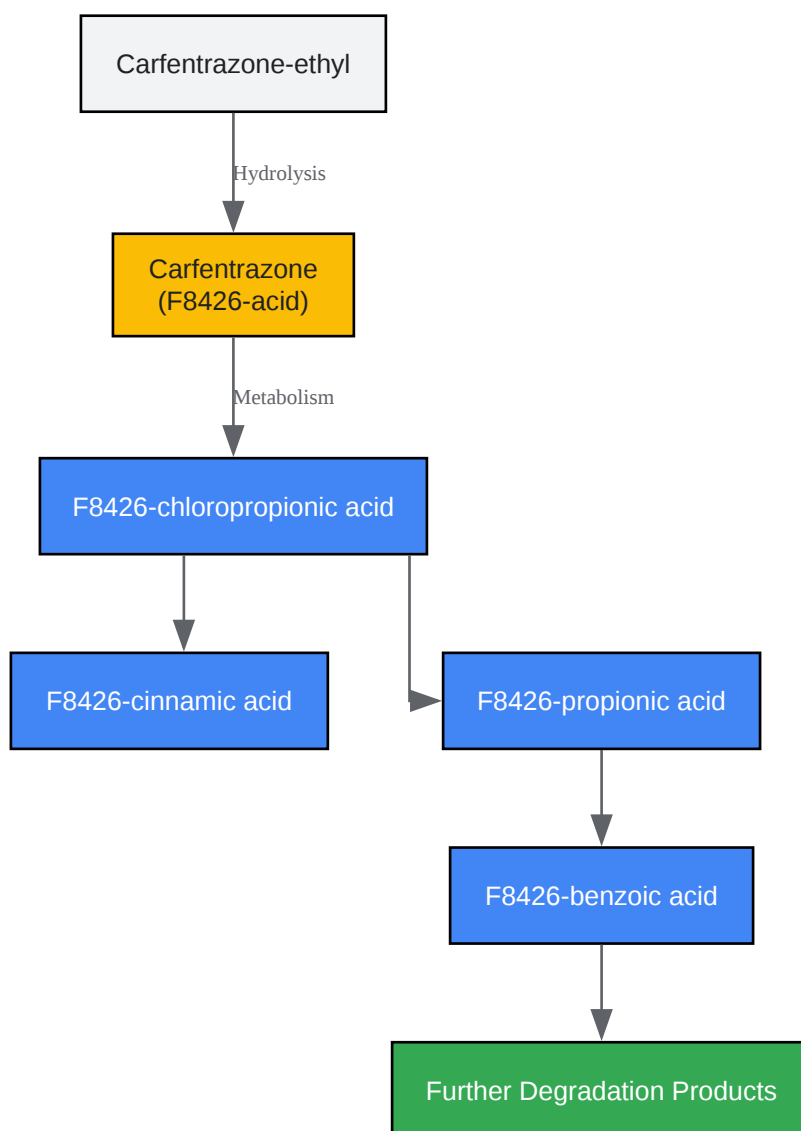
Compound	Spiking Level (µg/kg)	Mean Recovery (%)	RSD (%)
Carfentrazone	10	95.2	4.5
	50	98.1	3.2
F8426-chloropropionic acid	10	92.8	5.1
	50	96.5	3.8
F8426-cinnamic acid	10	90.5	6.2
	50	94.2	4.1
F8426-propionic acid	10	93.1	4.8
	50	97.0	3.5
F8426-benzoic acid	10	88.9	7.1
	50	92.3	5.5

## Visualizations



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Caption: Experimental workflow for the quantitative analysis of Carfentrazone metabolites.



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Caption: Simplified metabolic pathway of Carfentrazone-ethyl.

## Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of carfentrazone metabolites in complex matrices. The use of Carfentrazone-ethyl-d5 as an internal standard ensures high accuracy and mitigates matrix-induced signal suppression or enhancement. This method is suitable for routine monitoring of carfentrazone residues in environmental and agricultural samples, aiding in regulatory compliance and food safety assessment.

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